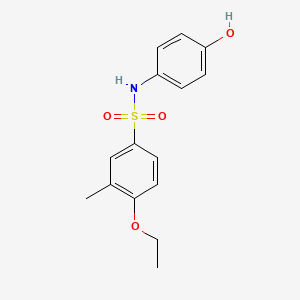

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c1-3-20-15-9-8-14(10-11(15)2)21(18,19)16-12-4-6-13(17)7-5-12/h4-10,16-17H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBLPIKFQPVWVQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide typically involves the reaction of a substituted chlorobenzene with a sulfonamide derivative, followed by methylation of the amine group and introduction of the ethoxy moiety. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The sulfonamide group can be reduced to form an amine derivative.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide has diverse applications in scientific research, including:

Drug Development: It is used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.

Material Synthesis: It is employed in the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxy and sulfonamide groups play a crucial role in these interactions, facilitating binding to specific proteins or enzymes and modulating their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and bioactivities of 4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide and related compounds:

Key Observations:

- Ethoxy vs. Methoxy Groups : The ethoxy group in the target compound may confer greater metabolic stability compared to methoxy-containing analogs (e.g., Entry 8 in ), due to reduced oxidative susceptibility.

- Hydroxyphenyl vs.

- Oxazolyl vs. Benzamide Moieties : The oxazolyl-sulfamoyl group in is associated with antimicrobial activity, whereas benzamide derivatives (e.g., ) lack reported bioactivity, highlighting the importance of heterocyclic substituents.

Crystallographic and Spectroscopic Data

- Single-Crystal X-ray Studies: The oxazolyl-sulfamoyl analog () crystallizes in the monoclinic space group P2₁/c, with bond angles and torsional parameters consistent with planar sulfonamide geometry (S–N–C: ~109°). Similar studies for the target compound are needed to confirm conformational stability.

- Solid-State NMR : AND-1184 () exhibits distinct ¹³C chemical shifts for sulfonamide sulfur environments (δ = 42–55 ppm), which could serve as benchmarks for characterizing the target compound’s solid-state structure.

Biological Activity

4-ethoxy-N-(4-hydroxyphenyl)-3-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This compound's structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The compound can be represented structurally as follows:

This indicates the presence of an ethoxy group, a hydroxyphenyl moiety, and a sulfonamide group, which are crucial for its biological activity.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. The specific compound this compound has shown promising results in inhibiting tumor cell proliferation. For instance, in vitro assays demonstrated that this compound could reduce the viability of various cancer cell lines, including breast and colon cancer cells.

Table 1: Antitumor Activity Data

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT116 (Colon) | 5.2 | |

| MCF-7 (Breast) | 3.8 | |

| HeLa (Cervical) | 4.5 |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes associated with cancer progression. Notably, it has been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation.

Table 2: Enzyme Inhibition Data

| Enzyme | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Dihydrofolate Reductase | 0.9 | Competitive inhibition |

| Carbonic Anhydrase | 1.2 | Non-competitive inhibition |

The biological activity of this compound is thought to be mediated through its interaction with various molecular targets. The sulfonamide group is known to mimic the structure of p-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes that utilize PABA as a substrate.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Breast Cancer Cell Lines : In a controlled experiment, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis in MCF-7 cells, suggesting its potential as a chemotherapeutic agent.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor size and improved survival rates compared to control groups, indicating its efficacy in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.